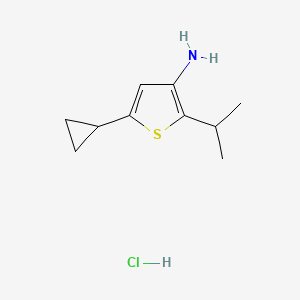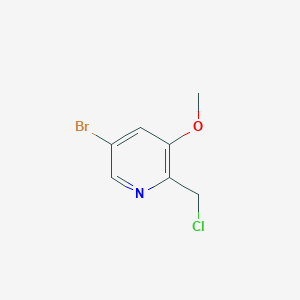![molecular formula C9H7Cl2N3O B15221450 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is a heterocyclic organic compound that features a pyrido[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and an ethoxy group at position 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine typically involves the chlorination of a pyrido[3,2-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrido[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the ethoxy group.
2,6-Dichloro-7-deazapurine: Another chlorinated pyrimidine derivative with different substitution patterns.
4,6-Dichloropyrimidine: A simpler pyrimidine derivative with chlorine atoms at positions 4 and 6.
Uniqueness
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C9H7Cl2N3O |
|---|---|
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
2,4-dichloro-7-ethoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3O/c1-2-15-5-3-6-7(12-4-5)8(10)14-9(11)13-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
GQWBHXAVBPUBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)










![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)
